molecular formula C11H9ClO B175985 1-Chloro-2-methoxynaphthalene CAS No. 13101-92-3

1-Chloro-2-methoxynaphthalene

Cat. No.: B175985
CAS No.: 13101-92-3
M. Wt: 192.64 g/mol
InChI Key: RPURXCRKUMBNJK-UHFFFAOYSA-N
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Description

1-Chloro-2-methoxynaphthalene is an organic compound with the molecular formula C11H9ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a methoxy group at the second position. This compound is known for its unique aromatic properties and is used in various chemical syntheses and industrial applications .

Scientific Research Applications

1-Chloro-2-methoxynaphthalene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aromatic compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and agrochemicals

Safety and Hazards

While specific safety and hazard data for 1-Chloro-2-methoxynaphthalene was not found, it’s important to handle all chemical compounds with care. Proper personal protective equipment should be used, and safety data sheets should be consulted when handling chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-methoxynaphthalene can be synthesized through the chlorination of 2-methoxynaphthalene. The reaction typically involves the use of a chlorinating agent such as sulfuryl chloride (SO2Cl2) or molecular chlorine (Cl2) in the presence of a catalyst like ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

On an industrial scale, this compound can be produced by the chlorination of beta-naphthol followed by methylation. This method involves the initial chlorination of beta-naphthol to form 1-chloro-2-naphthol, which is then methylated using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-methoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to form 1-chloro-2-naphthol.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Chloro-2-methoxynaphthalene involves its interaction with various molecular targets. The chlorine atom and methoxy group influence the compound’s reactivity and interaction with enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-naphthol
  • 2-Methoxynaphthalene
  • 1-Bromo-2-methoxynaphthalene

Uniqueness

1-Chloro-2-methoxynaphthalene is unique due to the presence of both a chlorine atom and a methoxy group on the naphthalene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications .

Properties

IUPAC Name

1-chloro-2-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPURXCRKUMBNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468658
Record name 1-Chloro-2-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13101-92-3
Record name 1-Chloro-2-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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